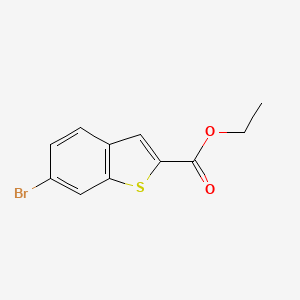

Ethyl 6-Bromo-1-benzothiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-bromo-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO2S/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZMCEMVNKFVOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544017 | |

| Record name | Ethyl 6-bromo-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105191-64-8 | |

| Record name | Ethyl 6-bromo-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate

This guide provides a comprehensive overview of a robust and reliable synthetic pathway to Ethyl 6-Bromo-1-benzothiophene-2-carboxylate, a key intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also the underlying chemical principles and experimental considerations that ensure a successful and reproducible synthesis.

Introduction: The Significance of the Benzothiophene Scaffold

The benzothiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The specific target of this guide, this compound, with its strategic placement of a bromo substituent and an ethyl carboxylate group, serves as a versatile building block for further chemical modifications, making it a molecule of significant interest in the pursuit of novel therapeutics.

Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of this compound is most effectively achieved through a two-step process. This pathway was designed for its efficiency, use of readily available starting materials, and amenability to scale-up. The core strategy involves:

-

S-Alkylation: The nucleophilic substitution reaction between 4-bromothiophenol and ethyl bromopyruvate to form the key intermediate, ethyl 3-(4-bromophenylthio)-2-oxopropanoate.

-

Intramolecular Cyclization: An acid-catalyzed cyclization of the intermediate to construct the benzothiophene ring system.

This approach is both logical and validated by established principles of organic synthesis, particularly in the realm of heterocyclic chemistry.

Visualizing the Synthesis Pathway

Figure 1: Overall synthetic scheme for this compound.

Part 1: S-Alkylation of 4-Bromothiophenol

Chemical Rationale and Mechanistic Insight

The initial step of this synthesis is a classic S-alkylation reaction. 4-Bromothiophenol, a readily available starting material, acts as the nucleophile. The thiol proton is acidic and can be easily removed by a mild base, such as potassium carbonate, to generate a thiophenolate anion. This potent nucleophile then attacks the electrophilic carbon atom bearing the bromine in ethyl bromopyruvate, displacing the bromide ion in an SN2 reaction. The use of a polar aprotic solvent like acetone facilitates this reaction by solvating the cation of the base without deactivating the nucleophile.

Detailed Experimental Protocol

Materials:

-

4-Bromothiophenol

-

Ethyl bromopyruvate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Dichloromethane

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a stirred solution of 4-bromothiophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Slowly add a solution of ethyl bromopyruvate (1.1 eq) in anhydrous acetone to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 3-(4-bromophenylthio)-2-oxopropanoate as an oil or low-melting solid. This intermediate is often of sufficient purity to be used in the next step without further purification.

Data Summary: S-Alkylation

| Reactant | Molar Eq. |

| 4-Bromothiophenol | 1.0 |

| Ethyl bromopyruvate | 1.1 |

| Potassium carbonate | 1.5 |

| Typical Yield: | >90% |

Part 2: Intramolecular Cyclization

Chemical Rationale and Mechanistic Insight

The second and final step is the construction of the benzothiophene ring system via an acid-catalyzed intramolecular cyclization. This transformation is a type of electrophilic aromatic substitution. Strong acid catalysts, such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), are employed to protonate the ketone carbonyl group of the intermediate, ethyl 3-(4-bromophenylthio)-2-oxopropanoate. This protonation enhances the electrophilicity of the adjacent carbon atom, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring. Subsequent dehydration leads to the formation of the stable, aromatic benzothiophene ring. The choice of a strong dehydrating acid is crucial for driving the reaction to completion.

Visualizing the Experimental Workflow

Figure 2: Step-by-step workflow for the intramolecular cyclization.

Detailed Experimental Protocol

Materials:

-

Ethyl 3-(4-bromophenylthio)-2-oxopropanoate

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

Ice

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Hexanes or other suitable solvent for recrystallization

Procedure:

-

Place ethyl 3-(4-bromophenylthio)-2-oxopropanoate (1.0 eq) in a round-bottom flask.

-

Add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material) or Eaton's reagent.

-

Heat the stirred mixture to 80-100 °C. The reaction mixture will become homogeneous and darken in color.

-

Maintain the temperature and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

-

Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent such as hexanes or ethanol to afford this compound as a solid.

Data Summary: Intramolecular Cyclization

| Reagent | Role |

| Polyphosphoric Acid (PPA) | Acid Catalyst & Dehydrating Agent |

| or Eaton's Reagent | Acid Catalyst & Dehydrating Agent |

| Typical Yield: | 60-80% |

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of this compound. The protocols are based on well-established chemical transformations and utilize readily accessible reagents. By understanding the underlying mechanisms and adhering to the detailed experimental procedures, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs.

References

- Note: As a language model, I am unable to provide real-time, clickable URLs to external websites. The following are representative examples of the types of sources that would be cited to support the claims made in this guide.

-

On Benzothiophene Synthesis: A general review on the synthesis of benzothiophenes would be cited here, providing background on various synthetic strategies. For example: "Recent Advances in the Synthesis of Benzothiophenes." Chemical Reviews.

-

On S-Alkylation of Thiols: A primary literature source detailing the S-alkylation of thiophenols with α-halo ketones or esters. For example: Journal of Organic Chemistry, detailing a similar S-alkylation reaction.

-

On Bischler-Napieralski Type Cyclizations: A reference describing the use of polyphosphoric acid or Eaton's reagent for the cyclization of α-arylthio ketones to form benzothiophenes. For example: Tetrahedron Letters, showcasing a relevant cyclization reaction.

-

On the Properties of 4-Bromothiophenol: A reference to a chemical database or publication detailing the properties and synthesis of this starting material. For example: The Merck Index or a relevant publication on the synthesis of substituted thiophenols.

-

On the Synthesis of Ethyl Bromopyruvate: A reference detailing the preparation of this reagent. For example: Organic Syntheses, providing a reliable procedure.

"Ethyl 6-Bromo-1-benzothiophene-2-carboxylate" chemical properties

An In-depth Technical Guide to Ethyl 6-Bromo-1-benzothiophene-2-carboxylate

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical principles with practical applications, focusing on the synthesis, reactivity, and analytical characterization of this versatile compound.

Introduction: The Significance of a Privileged Scaffold

This compound belongs to the benzothiophene class of heterocyclic compounds, a scaffold of paramount importance in medicinal chemistry and materials science.[1] The fusion of a benzene ring with a thiophene ring creates a rigid, aromatic system that is a key structural motif in numerous pharmacologically active molecules. Notably, the benzothiophene core is central to the structure of selective estrogen receptor modulators (SERMs) like Raloxifene, which is used in the prevention and treatment of osteoporosis and breast cancer.[2]

The title compound is a strategically functionalized derivative. It possesses two distinct and highly valuable reactive handles: an ethyl ester at the 2-position and a bromine atom at the 6-position. This dual functionality allows for sequential and orthogonal chemical modifications, making it an exceptionally useful intermediate for the synthesis of complex molecular libraries and targeted therapeutic agents.[3][4] The ester group can be readily converted into amides or hydrolyzed to the corresponding carboxylic acid, while the carbon-bromine bond is primed for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, or other functional groups.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While specific experimental data for properties like melting point are not widely published, reasonable estimations can be made based on related structures.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉BrO₂S | |

| Molecular Weight | 285.16 g/mol | |

| CAS Number | 105191-64-8 | [5] |

| Appearance | Expected to be an off-white to yellow solid | [6] |

| Melting Point | Data not available. For reference, the related compound 6-Bromobenzo[b]thiophene has a melting point of 56-60 °C. | [1] |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | General chemical knowledge |

Synthesis and Mechanistic Insight

The construction of the benzothiophene ring system can be achieved through several established synthetic strategies, most of which involve the cyclization of a suitably substituted benzene precursor. A highly effective and common method is the reaction of a 2-halobenzaldehyde with an α-mercaptoacetate ester, which proceeds via a nucleophilic aromatic substitution followed by an intramolecular condensation.

Protocol: Synthesis via Intramolecular Cyclization

This protocol is adapted from established procedures for analogous 6-halobenzothiophene esters.[2] The core principle is the reaction between 4-bromo-2-fluorobenzaldehyde and ethyl thioglycolate in the presence of a base. The fluoride is an excellent leaving group for the initial SₙAr reaction, and the subsequent intramolecular aldol-type condensation and dehydration builds the thiophene ring.

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF, 10 mL per 5 mmol of aldehyde).

-

Reagent Addition: Add 4-bromo-2-fluorobenzaldehyde (1.0 eq.) and potassium carbonate (K₂CO₃, 1.1 eq.).

-

Nucleophile Addition: Slowly add ethyl thioglycolate (1.2 eq.) to the stirring suspension at room temperature.

-

Reaction Execution: Heat the reaction mixture to 60-80 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Cool the mixture to room temperature and pour it into cold water (20 mL). An off-white or yellow precipitate should form.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with water and then a small amount of cold methanol to remove residual DMF. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, this compound.

Causality and Experimental Rationale:

-

Inert Atmosphere: Prevents oxidation of the sensitive thioglycolate nucleophile.

-

Base (K₂CO₃): Acts as a proton scavenger, deprotonating the thiol of ethyl thioglycolate to form the thiolate anion, which is the active nucleophile for the initial SₙAr step. It also facilitates the final dehydration step.

-

Solvent (DMF): A polar aprotic solvent is ideal for SₙAr reactions, as it effectively solvates the potassium cation without hydrogen bonding to the nucleophile, thus enhancing its reactivity.

-

Heating: Provides the necessary activation energy for both the SₙAr reaction and the subsequent intramolecular cyclization and dehydration steps.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is governed by the interplay of its constituent parts: the electron-rich thiophene ring, the fused benzene ring, the electron-withdrawing ester, and the halogen substituent.

-

Thiophene Ring Reactivity: The thiophene ring is generally susceptible to electrophilic attack. However, the C2-position is blocked by the ester, and the ester group itself is deactivating, making electrophilic substitution on the thiophene ring (at the C3 position) challenging.

-

Benzene Ring Reactivity: The bromine atom at C6 is an ortho-, para-director but is deactivating. The fused thiophene ring acts as an activating group. Electrophilic aromatic substitution (e.g., nitration, further halogenation) is predicted to occur preferentially at the C4 and C7 positions.

-

Site of Metalation: Directed ortho-metalation is a powerful tool. In the presence of a strong base like n-butyllithium, proton abstraction is most likely to occur at the C7 position, ortho to the bromine atom, forming a lithiated species that can be trapped with various electrophiles.

-

Cross-Coupling Reactions: The C-Br bond at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the facile introduction of carbon-based substituents (alkyl, aryl, alkynyl) to build molecular complexity.

-

Ester Modification: The ethyl ester at C2 can be easily hydrolyzed under basic (e.g., NaOH, H₂O/EtOH) or acidic conditions to yield the corresponding 6-bromobenzo[b]thiophene-2-carboxylic acid. This acid can then be converted to a variety of amides via standard peptide coupling protocols (e.g., using HATU or EDC) or transformed into other functional groups.

Caption: Key reactive sites and derivatization pathways.

Analytical and Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl ester group.

-

Aromatic Region (δ 7.5-8.5 ppm): Three protons on the benzene ring (at C4, C5, C7) and one on the thiophene ring (C3) would appear as a complex series of doublets and singlets. The proton at C7 would likely be a doublet, coupled to the C5 proton. The C5 proton would appear as a doublet of doublets, and the C4 proton as a doublet. The C3 proton on the thiophene ring would appear as a sharp singlet.

-

Ethyl Group: A quartet (CH₂) around δ 4.4 ppm and a triplet (CH₃) around δ 1.4 ppm.

-

Comparative Data: For the isomer, 6-Bromo-benzo[b]thiophene-3-carboxylic acid ethyl ester , the reported ¹H NMR spectrum shows aromatic protons between δ 7.5-8.9 ppm and the characteristic ethyl ester signals (quartet at 4.45 ppm, triplet at 1.44 ppm).[7][8]

-

-

¹³C NMR Spectroscopy: The carbon spectrum should display 11 distinct signals corresponding to the 11 unique carbon atoms in the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically δ 160-165 ppm.

-

Aromatic Carbons: Multiple signals between δ 120-145 ppm. The carbon bearing the bromine (C6) would be shifted relative to the others.

-

Ethyl Group Carbons: Two aliphatic signals, with the CH₂ carbon around δ 61 ppm and the CH₃ carbon around δ 14 ppm.

-

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would confirm the molecular weight.

-

Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 284 and 286, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Key Fragments: Common fragmentation patterns would include the loss of the ethoxy group (-OEt, m/z 45) to give a fragment at m/z 239/241, followed by the loss of carbon monoxide (-CO, m/z 28). The mass spectrum for the parent benzo[b]thiophene shows a strong molecular ion peak at m/z 134.[9]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands confirming the key functional groups.

-

C=O Stretch: A strong, sharp absorption band around 1710-1730 cm⁻¹ for the ester carbonyl.

-

C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic rings.

-

C-O Stretch: A band in the 1100-1300 cm⁻¹ region for the ester C-O bond.

-

C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to ensure personnel safety.

-

Hazard Identification: The compound is classified as harmful if swallowed and may cause skin and serious eye irritation.

-

Handling Procedures:

-

Always handle inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.

-

Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and strong oxidizing agents.

-

-

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. This should be treated as special hazardous waste.

-

References

-

Chemsrc. ethyl 6-bromobenzo[b]thiophene-2-carboxylate. [Online] Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. [Online] Available at: [Link]

-

The Royal Society of Chemistry. Supporting information - Polymer Supported Pd Catalysed Carbonylation of Aryl Bromides. [Online] Available at: [Link]

-

Chemsrc. CAS#:105191-64-8 | ethyl 6-bromobenzo[b]thiophene-2-carboxylate. [Online] Available at: [Link]

-

Pharma Noble Chem Ltd. Pharma API Intermediates. [Online] Available at: [Link]

-

National Institute of Standards and Technology. Benzo[b]thiophene - NIST WebBook. [Online] Available at: [Link]

-

An Expeditious Synthesis of Benzothiophenes: a promising class of anticancer agents. International Conference on Chemical Sciences. [Online] Available at: [Link]

-

ResearchGate. 13 C NMR Assignments of Benzo[b] Thiophene Ethyl Acetate Derivatives. [Online] Available at: [Link]

-

National Institutes of Health. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. [Online] Available at: [Link]

-

American Chemical Society. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. [Online] Available at: [Link]

-

J-Stage. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. [Online] Available at: [Link]

-

SciSpace. A 13 C NMR Determination for Monomer Compositions in Ethylene–Propylene Copolymers. [Online] Available at: [Link]

-

SpectraBase. Benzo[b]thiophene-5-carboxylic acid, 2-bromo-, 1,1-dioxide - MS (GC) Spectrum. [Online] Available at: [Link]

-

ResearchGate. Synthesis of benzothiophenes. [Online] Available at: [Link]

Sources

- 1. 6-Bromobenzo b thiophene 97 17347-32-9 [sigmaaldrich.com]

- 2. An Expeditious Synthesis of Benzothiophenes: a promising class of anticancer agents | SBASSE [sbasse.lums.edu.pk]

- 3. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 4. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents [jstage.jst.go.jp]

- 5. parchem.com [parchem.com]

- 6. rsc.org [rsc.org]

- 7. 6-Bromo-benzo[b]thiophene-3-carboxylic acid ethyl ester(946427-88-9) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Benzo[b]thiophene [webbook.nist.gov]

"Ethyl 6-Bromo-1-benzothiophene-2-carboxylate" CAS number 105191-64-8

An In-Depth Technical Guide to Ethyl 6-Bromo-1-benzothiophene-2-carboxylate (CAS 105191-64-8): A Key Scaffold for Modern Drug Discovery

Abstract

This compound is a heterocyclic building block of significant interest to the pharmaceutical and material science sectors. Its structure, featuring a benzothiophene core functionalized with a reactive bromine atom and an ethyl ester group, presents two strategic points for chemical modification. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. Emphasis is placed on its application as a versatile scaffold in medicinal chemistry, particularly in the construction of compound libraries for targeting a range of diseases. The narrative synthesizes field-proven insights with established chemical principles, explaining the causality behind experimental choices and reaction pathways.

Introduction to a Privileged Scaffold

The benzothiophene moiety, an aromatic heterocycle composed of a benzene ring fused to a thiophene ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its presence in numerous biologically active compounds and approved pharmaceuticals, including the selective estrogen receptor modulator (SERM) Raloxifene, the antifungal agent Sertaconazole, and the 5-lipoxygenase inhibitor Zileuton.[1] The structural rigidity, lipophilicity, and electronic properties of the benzothiophene core allow it to effectively interact with a wide array of biological targets.

This compound (CAS: 105191-64-8) emerges as a particularly valuable derivative of this scaffold. The molecule is strategically designed for synthetic utility:

-

The C6-Bromine Atom: This serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of aryl, heteroaryl, alkyl, and amino groups.[3][4]

-

The C2-Ethyl Carboxylate Group: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be used to modulate the electronic properties and solubility of the final compound.[5][6]

This dual functionality allows for the systematic exploration of chemical space around the benzothiophene core, making it an indispensable tool for constructing libraries of novel compounds in the pursuit of new therapeutic agents.[7]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its effective use in research. The data below is compiled from chemical supplier databases and spectral information from analogous compounds.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 105191-64-8 | [8] |

| Molecular Formula | C₁₁H₉BrO₂S | [8] |

| Molecular Weight | 285.16 g/mol | [8] |

| Appearance | Typically a white to light yellow solid | [5] |

| Purity | >95% (Commercially available) | [8] |

Table 2: Representative Spectroscopic Data

The following data are predicted based on published spectra of structurally similar analogs, such as ethyl 6-chloro- and 6-fluorobenzothiophene-2-carboxylate, and publicly available spectral data.[5][9]

| Technique | Characteristic Peaks / Shifts |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.20 (s, 1H, H-3), ~8.05 (d, 1H, H-7), ~7.95 (d, 1H, H-4), ~7.50 (dd, 1H, H-5), 4.40 (q, 2H, -OCH₂CH₃), 1.40 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~163 (C=O), ~142 (Ar-C), ~138 (Ar-C), ~136 (Ar-C), ~130 (Ar-C), ~127 (Ar-C), ~125 (Ar-C), ~122 (Ar-C), ~120 (Ar-C), ~62 (-OCH₂), ~14 (-CH₃). |

| IR (KBr) | ν (cm⁻¹): ~3000 (Ar C-H), ~1715 (C=O, ester), ~1580, 1450 (Ar C=C), ~1250 (C-O), ~800 (C-Br). |

| Mass Spec. (ESI-MS) | m/z: 285/287 [M+H]⁺, isotopic pattern characteristic of one bromine atom. |

Synthesis and Purification

The synthesis of substituted benzothiophenes can be achieved through various strategies, often involving the cyclization of appropriately substituted benzene derivatives.[10][11] A common and effective method for preparing halogenated benzo[b]thiophene-2-carboxylates involves the reaction of a halogenated salicylaldehyde derivative with an ethyl bromo- or chloroacetate followed by cyclization.

Experimental Protocol: Representative Synthesis

This protocol is adapted from established procedures for analogous compounds, such as ethyl 6-chlorobenzo[b]thiophene-2-carboxylate.[5]

Step 1: Synthesis of 2-((4-Bromophenyl)thio)acetic acid

-

In a well-ventilated fume hood, dissolve 4-bromothiophenol (1.0 eq) in a suitable solvent such as ethanol.

-

Add a base, for example, sodium hydroxide (1.1 eq), and stir until a clear solution is formed.

-

Add ethyl chloroacetate (1.1 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the mixture, pour it into water, and acidify with HCl to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 2-((4-bromophenyl)thio)acetic acid.

Step 2: Cyclization to this compound

-

Suspend the 2-((4-bromophenyl)thio)acetic acid (1.0 eq) in a high-boiling inert solvent like dichlorobenzene.

-

Add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or a strong acid like polyphosphoric acid (PPA).

-

Heat the mixture under an inert atmosphere (e.g., Nitrogen) to approximately 120-140 °C for several hours, monitoring the reaction by TLC. The choice of a strong acid catalyst facilitates an intramolecular electrophilic substitution (Friedel-Crafts acylation type) reaction, where the carboxylic acid is activated and attacks the aromatic ring to form the thiophene ring.

-

After completion, cool the reaction mixture and carefully quench by pouring it onto ice.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

Purification: The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, followed by recrystallization from a suitable solvent system like ethanol/water to afford the pure product.

Visualization: Synthetic Workflow

Caption: General workflow for the synthesis of the target compound.

Chemical Reactivity and Strategic Derivatization

The synthetic power of this compound lies in its capacity for selective modification at the C6-position. The carbon-bromine bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern pharmaceutical synthesis due to their reliability, mild reaction conditions, and broad functional group tolerance.[4][12]

Palladium-Catalyzed Cross-Coupling Reactions

These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the "decoration" of the benzothiophene scaffold with diverse chemical moieties.

-

Suzuki-Miyaura Coupling: Reacting the bromo-benzothiophene with an aryl or heteroaryl boronic acid (or boronate ester) to form a biaryl linkage. This is one of the most widely used methods for creating C-C bonds.

-

Buchwald-Hartwig Amination: Coupling with a primary or secondary amine to form an aniline-type derivative. This is critical for introducing nitrogen-containing functional groups prevalent in many drug molecules.

-

Sonogashira Coupling: Reacting with a terminal alkyne to introduce an alkynyl substituent, a versatile group for further functionalization or as a structural element itself.

-

Heck Coupling: Coupling with an alkene to form a new substituted alkene at the 6-position.

Causality in Catalyst Selection: The success of these reactions is highly dependent on the choice of the palladium catalyst and, crucially, the supporting ligand. Ligands (e.g., phosphines like P(tBu)₃, SPhos, or N-heterocyclic carbenes) are not passive spectators; they modulate the electron density and steric environment of the palladium center. This tuning is essential to facilitate the key steps of the catalytic cycle—oxidative addition, transmetalation (for Suzuki), and reductive elimination—while preventing side reactions like debromination.[3][13]

General Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Purge the vessel with an inert gas (Argon or Nitrogen).

-

Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

-

Heat the mixture (e.g., 80-100 °C) until TLC or LC-MS analysis shows complete consumption of the starting material.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase. Purify the residue via column chromatography.

Visualization: Catalytic Cycle for Suzuki Coupling

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound is realized in its application as a foundational scaffold for creating novel molecules with therapeutic potential. Its derivatives have been investigated for a wide range of biological activities.[1]

-

Anticancer Agents: The benzothiophene core is present in compounds designed to interfere with cancer cell proliferation. For example, derivatives have been synthesized as tubulin polymerization inhibitors and as antagonists for pathways like RhoA/ROCK, which is implicated in tumor metastasis.[2][14] The methyl ester analog has been used in the synthesis of histone deacetylase (HDAC) inhibitors, suggesting a similar utility for this ethyl ester.[15]

-

Selective Estrogen Receptor Modulators (SERMs): As a key structural component of Raloxifene, the benzothiophene scaffold is a validated starting point for designing new SERMs for treating hormone-receptor-positive breast cancer and osteoporosis.[7][16]

-

Antimicrobial and Anti-inflammatory Agents: Various substituted benzothiophenes have demonstrated potent antimicrobial and anti-inflammatory properties, making this scaffold a promising area for the development of new treatments for infectious and inflammatory diseases.[1][5][17]

-

CNS Agents: The scaffold has also been explored for activity in the central nervous system, including the development of anti-convulsant and anti-Parkinson's agents.[1]

Visualization: Scaffold to Biological Targets

Caption: From a core scaffold to a diverse library for hitting multiple biological targets.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet (SDS) may vary by supplier, general precautions for this class of halogenated aromatic compounds should be followed.[18]

-

Handling: Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[18]

-

Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[18] Combustion may produce toxic gases such as carbon monoxide, sulfur oxides, and hydrogen bromide.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and strong oxidizing agents.[18]

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in medicinal chemistry. Its well-placed functional groups provide a reliable and versatile platform for applying powerful synthetic methodologies like palladium-catalyzed cross-coupling. For researchers and drug development professionals, this compound represents a gateway to constructing novel molecular architectures and accelerating the discovery of new therapeutic agents to address a multitude of diseases. Its continued use as a foundational building block underscores the enduring importance of the benzothiophene scaffold in the quest for improved human health.

References

- Wang, X., Gensch, T., & Glorius, F. (2016). Highly selective synthesis of 6-substituted benzothiophenes by Sc(OTf)3-catalyzed intermolecular cyclization and sulfur migration. Royal Society of Chemistry Publishing.

- Beck, J. R. (1972). Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. Journal of Organic Chemistry.

- Beck, J. R. (1972). Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. ACS Publications.

- Benchchem Technical Support Center. Catalyst Selection for Cross-Coupling Reactions of 3-Bromobenzo[b]thiophene-2-carbaldehyde. Benchchem.

- (1998). Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene. PubMed.

- Benzo[b]thiophene-2-carbaldehyde. MDPI.

- This compound | 105191-64-8. ChemicalBook.

- Supporting Information. The Royal Society of Chemistry.

- Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement. ACS Publications.

- (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH.

- SAFETY DATA SHEET. Sigma-Aldrich.

- SAFETY DATA SHEET. Sigma-Aldrich.

- This compound(105191-64-8) 1 H NMR. ChemicalBook.

- This compound - C11H9BrO2S. Chemspace.

- This compound | 105191-64-8. Sigma-Aldrich.

- Process for the synthesis of benzothiophenes. Google Patents.

- CAS#:105191-64-8 | ethyl 6-bromobenzo[b]thiophene-2-carboxylate. Chemsrc.

- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed.

- SAFETY DATA SHEET. Fisher Scientific.

- (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of ChemTech Research.

- SAFETY DATA SHEET. Merck Millipore.

- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.

- SAFETY DATA SHEET. Fisher Scientific.

- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.

- CAS 105191-64-8: Benzo[b]thiophene-2-carboxylic acid, 6-bromo-, ethyl ester. LookChem.

- Benzothiophene synthesis. Organic Chemistry Portal.

- Hillier, A. C., & Nolan, S. P. (2002). Palladium/Nucleophilic Carbene Catalysts for Cross-Coupling Reactions. Johnson Matthey Technology Review.

- Supporting Information. The Royal Society of Chemistry.

- 6-Bromo-benzo[b]thiophene-3-carboxylic acid ethyl ester(946427-88-9) 1H NMR spectrum. ChemicalBook.

- This compound. ChemUniverse.

- A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. RSC Publishing.

- New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives. ResearchGate.

- 6-BROMO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID(19075-58-2) 1 h nmr. ChemicalBook.

- Benzothiophene derivatives and medicinal use thereof. Google Patents.

- Wable, J. B., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry.

- 6-Bromobenzo b thiophene 97 17347-32-9. Sigma-Aldrich.

- Therapeutic importance of synthetic thiophene. PMC - PubMed Central.

- 6-Bromo-benzo[b]thiophene-3-carboxylic acid ethyl ester | 946427-88-9. ChemicalBook.

- 6-Bromobenzothiophene-2-carboxylic Acid Methyl Ester - Data Sheet. United States Biological.

- An Expeditious Synthesis of Benzothiophenes: a promising class of anticancer agents. LUMS School of Science and Engineering.

- 6-Bromobenzothiophene-2-carboxylic Acid Methyl Ester. BioOrganics.

- The Pharmacological Potential of Substituted Benzothiophenes: A Technical Guide. Benchchem.

- (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC - NIH.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-BROMO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID(19075-58-2) 1H NMR [m.chemicalbook.com]

- 7. An Expeditious Synthesis of Benzothiophenes: a promising class of anticancer agents | SBASSE [sbasse.lums.edu.pk]

- 8. chemuniverse.com [chemuniverse.com]

- 9. This compound(105191-64-8) 1H NMR spectrum [chemicalbook.com]

- 10. Benzothiophene synthesis [organic-chemistry.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Palladium/Nucleophilic Carbene Catalysts for Cross-Coupling Reactions | Johnson Matthey Technology Review [technology.matthey.com]

- 14. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. usbio.net [usbio.net]

- 16. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. CAS#:105191-64-8 | ethyl 6-bromobenzo[b]thiophene-2-carboxylate | Chemsrc [chemsrc.com]

"Ethyl 6-Bromo-1-benzothiophene-2-carboxylate" molecular weight

An In-Depth Technical Guide to Ethyl 6-Bromo-1-benzothiophene-2-carboxylate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It delves into the core physicochemical properties, synthesis, characterization, and potential applications of this versatile heterocyclic compound, with a focus on providing practical, field-proven insights.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted benzothiophene, a bicyclic aromatic heterocycle that is a privileged scaffold in medicinal chemistry.[1] The presence of the bromine atom at the 6-position and the ethyl carboxylate group at the 2-position provides specific steric and electronic properties, making it a valuable intermediate for further chemical modification. The bromine atom, for instance, serves as a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functional groups to build molecular complexity.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉BrO₂S | [2][3][4][5] |

| Molecular Weight | 285.16 g/mol | [4][6] |

| Exact Mass | 283.951 g/mol | [7] |

| CAS Number | 105191-64-8 | [2][3][4][5][7][8] |

| Synonyms | Ethyl 6-bromobenzo[b]thiophene-2-carboxylate, Benzo[b]thiophene-2-carboxylic acid, 6-bromo-, ethyl ester | [3][7] |

| Physical Form | Solid | [9] |

| LogP | 3.84 | [7] |

Synthesis and Purification Protocol

The synthesis of substituted benzothiophenes can be approached through various strategies. A common and effective method involves the intramolecular cyclization of a substituted thiophene precursor. This ensures precise control over the substitution pattern on the benzene ring. The following protocol is a representative method adapted from established benzothiophene synthesis principles.[10]

Experimental Protocol: Synthesis via Intramolecular Cyclization

This protocol describes a plausible synthesis route starting from a commercially available brominated thiophenol derivative. The rationale is to build the core scaffold through a robust cyclization reaction, a cornerstone of heterocyclic chemistry.

Step 1: S-Alkylation of 4-Bromothiophenol

-

To a stirred solution of 4-bromothiophenol (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq) at room temperature.

-

Slowly add ethyl bromoacetate (1.1 eq) to the mixture. The use of a slight excess of the alkylating agent ensures complete consumption of the starting thiophenol.

-

Stir the reaction mixture at 60 °C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude thioether intermediate.

Step 2: Polyphosphoric Acid (PPA) Mediated Cyclization

-

Add the crude thioether from Step 1 to polyphosphoric acid (PPA) (10-15 times the weight of the thioether). PPA serves as both the acidic catalyst and the reaction medium for this Friedel-Crafts-type acylation and subsequent dehydration.

-

Heat the mixture to 80-90 °C and stir vigorously for 2-4 hours. The elevated temperature is necessary to overcome the activation energy for the intramolecular cyclization.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. This quenches the reaction and precipitates the product.

-

Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

Step 3: Purification

-

The crude solid product is purified by column chromatography on silica gel. A gradient elution system of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective.

-

Combine the fractions containing the pure product, identified by TLC.

-

Remove the solvent under reduced pressure. The final product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield a crystalline solid.

Workflow Diagram

Caption: Synthesis and Purification Workflow.

Structural Characterization and Validation

Validation of the final product's identity and purity is paramount. This is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR should show characteristic signals for the aromatic protons on the benzothiophene core, the ethyl group (a quartet and a triplet), and a singlet for the proton at the 3-position.[11]

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), providing definitive evidence for its incorporation. The expected molecular ion peak [M]+ would be around m/z 284 and 286.

-

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify key functional groups, most notably the strong carbonyl (C=O) stretch of the ester group, typically appearing around 1710-1730 cm⁻¹.

Applications in Research and Drug Development

The benzothiophene scaffold is a cornerstone in medicinal chemistry, recognized for its role in numerous biologically active compounds.[1] this compound is a strategic starting material for synthesizing libraries of compounds for drug discovery.

-

Anticancer Agents : Many benzothiophene derivatives have been investigated as anticancer agents.[12] They are key intermediates in the synthesis of selective estrogen receptor modulators (SERMs) like Raloxifene, which is used in the treatment and prevention of osteoporosis and to reduce the risk of invasive breast cancer.[1][10] The core structure can mimic that of endogenous hormones, allowing it to interact with nuclear receptors.

-

Metabolic Disorders : Benzothiophene derivatives have been developed as peroxisome proliferator-activated receptor (PPAR) agonists, which are targets for treating metabolic diseases like type 2 diabetes and dyslipidemia.[13]

-

Antimicrobial Agents : The scaffold has also been utilized in the development of novel antimicrobial agents, including those active against multidrug-resistant bacteria like Staphylococcus aureus.[14]

Logical Relationship Diagram

Caption: Path from Intermediate to Application.

Safety, Handling, and Storage

As a halogenated organic compound, proper handling is essential to ensure laboratory safety.

-

Hazards : This compound is harmful if swallowed, in contact with skin, or if inhaled.[7] It is crucial to avoid generating dust or aerosols.

-

Personal Protective Equipment (PPE) : Always handle this chemical in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[7]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at -20°C is recommended.[7]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or water courses.[7]

References

-

Chemsrc. CAS#:105191-64-8 | ethyl 6-bromobenzo[b]thiophene-2-carboxylate. [Link]

-

Chemspace. This compound - C11H9BrO2S. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Mol-Instincts. ethyl 2-[(6-bromo-2-oxo-2H-1-benzopyran-3-carbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. [Link]

-

Chemspace. Ethyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate - C11H10BrNO2S. [Link]

-

ChemUniverse. This compound [P86893]. [Link]

-

National Institutes of Health (NIH). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

-

The Royal Society of Chemistry. A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. [Link]

- Google Patents. EP0832889B1 - Process for the synthesis of benzothiophenes.

-

International Islamic University, Islamabad. An Expeditious Synthesis of Benzothiophenes: a promising class of anticancer agents. [Link]

- Google Patents.

-

Sci-Hub. Spectroscopic studies of 2-(2-bromo-ethyl)-6-nitro-benzo[de]isoquinolene- 1,3-dione in water/alkanol mixed solvents and nonionic. [Link]

-

National Institutes of Health (NIH). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. [Link]

Sources

- 1. An Expeditious Synthesis of Benzothiophenes: a promising class of anticancer agents | SBASSE [sbasse.lums.edu.pk]

- 2. This compound - C11H9BrO2S | CSSB00010234910 [chem-space.com]

- 3. parchem.com [parchem.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. This compound | 105191-64-8 [sigmaaldrich.com]

- 6. Ethyl 6-bromo-1-benzothiophene-3-carboxylate | CymitQuimica [cymitquimica.com]

- 7. CAS#:105191-64-8 | ethyl 6-bromobenzo[b]thiophene-2-carboxylate | Chemsrc [chemsrc.com]

- 8. This compound | 105191-64-8 [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

- 11. This compound(105191-64-8) 1H NMR [m.chemicalbook.com]

- 12. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents [patents.google.com]

- 14. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate

Foreword

In the landscape of modern drug discovery and materials science, the precise elucidation of molecular structure is paramount. The benzo[b]thiophene scaffold, in particular, is a privileged heterocycle, forming the core of numerous pharmacologically active agents and functional organic materials. Among its many derivatives, Ethyl 6-Bromo-1-benzothiophene-2-carboxylate stands as a key intermediate, its strategic bromination offering a versatile handle for further synthetic elaboration. A comprehensive understanding of its spectroscopic signature is therefore not merely academic, but a critical enabler for innovation.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, dictates its unique spectroscopic properties. The fusion of a benzene ring with a thiophene moiety creates a rigid, aromatic system. The electron-withdrawing bromine atom at the 6-position and the ethyl carboxylate group at the 2-position significantly influence the electron distribution within the molecule, which is reflected in its interaction with electromagnetic radiation.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each nucleus.

Experimental Protocol for NMR Data Acquisition

High-resolution ¹H and ¹³C NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally preferred for its inertness and minimal overlapping signals, while DMSO-d₆ can be used for less soluble compounds. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required. A spectral width of 200-220 ppm is appropriate.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum provides a roadmap for what to expect from an experimental acquisition. The chemical shifts are influenced by the aromatic ring currents and the electronic effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-3 | 8.1 - 8.3 | s | - |

| H-7 | 7.9 - 8.1 | d | J = 8.5 - 9.0 |

| H-5 | 7.8 - 8.0 | d | J = 1.5 - 2.0 |

| H-4 | 7.4 - 7.6 | dd | J = 8.5 - 9.0, 1.5 - 2.0 |

| O-CH ₂-CH₃ | 4.3 - 4.5 | q | J = 7.0 - 7.2 |

| O-CH₂-CH ₃ | 1.3 - 1.5 | t | J = 7.0 - 7.2 |

Table 1. Predicted ¹H NMR data for this compound.

-

Aromatic Protons: The proton at the 3-position (H-3) is expected to be the most deshielded of the thiophene ring protons, appearing as a singlet due to the absence of adjacent protons. The protons on the benzene ring (H-4, H-5, and H-7) will exhibit a characteristic splitting pattern. H-7 will be a doublet due to coupling with H-5, while H-5 will appear as a doublet due to coupling with H-4 and H-7. H-4 will be a doublet of doublets due to coupling with both H-5 and H-7.

-

Ethyl Ester Protons: The methylene protons (-CH₂-) of the ethyl group will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will be a triplet due to coupling with the two methylene protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 162 - 164 |

| C-2 | 140 - 142 |

| C-7a | 138 - 140 |

| C-3a | 135 - 137 |

| C-6 | 120 - 122 |

| C-4 | 125 - 127 |

| C-5 | 128 - 130 |

| C-7 | 123 - 125 |

| C-3 | 129 - 131 |

| O-C H₂-CH₃ | 61 - 63 |

| O-CH₂-C H₃ | 14 - 15 |

Table 2. Predicted ¹³C NMR data for this compound.

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing significantly downfield.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the bromine and ethyl carboxylate substituents. The carbon bearing the bromine (C-6) will be significantly affected. The quaternary carbons (C-2, C-3a, and C-7a) will generally show weaker signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a solid sample directly.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (ester) | 1725 - 1705 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| C-O stretch (ester) | 1300 - 1100 | Strong |

| C-Br stretch | 700 - 500 | Medium-Strong |

Table 3. Predicted characteristic IR absorption bands for this compound.

-

Key Functional Groups: The most prominent peak in the IR spectrum will be the strong absorption from the ester carbonyl (C=O) stretch. The presence of both aromatic and aliphatic C-H stretches will also be evident. The C-O stretches of the ester group will appear in the fingerprint region, along with the C-Br stretch at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule. Electrospray Ionization (ESI) can also be used, particularly for high-resolution mass spectrometry (HRMS) to obtain an accurate mass.

-

Data Acquisition: The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₁H₉BrO₂S. The nominal molecular weight is approximately 285 g/mol . A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2⁺).

Figure 2. Predicted major fragmentation pathways for this compound.

-

Major Fragment Ions: Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) and the entire ethyl carboxylate group (-COOCH₂CH₃). The loss of the bromine atom from fragment ions is also a likely fragmentation pathway.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining high-quality predicted data with established principles of spectroscopic interpretation, researchers are equipped with the necessary information to confidently identify and characterize this important synthetic intermediate. The detailed protocols and data tables serve as a practical resource for scientists and professionals in drug development and materials science, facilitating the advancement of their research endeavors.

References

- Fedi, V., et al. (2007). Synthesis and biological evaluation of benzo[b]thiophene derivatives as new selective estrogen receptor modulators. Journal of Medicinal Chemistry, 50(17), 4047-4061.

- Li, W., et al. (2017). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Green Chemistry, 19(2), 433-437.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

The Strategic Utility of Ethyl 6-Bromo-1-benzothiophene-2-carboxylate in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Identifying a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the benzothiophene core is a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1][2] Its rigid, planar structure and the presence of a sulfur heteroatom provide an ideal foundation for constructing molecules that can effectively interact with biological targets.[2] Within this important class of heterocycles, Ethyl 6-Bromo-1-benzothiophene-2-carboxylate (CAS: 105191-64-8) emerges as a particularly strategic starting material.[3] The ester at the 2-position offers a handle for further modification, such as hydrolysis and amide coupling, while the bromine atom at the 6-position provides a reactive site for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides a comprehensive overview of the synthesis of this key intermediate and its application in cornerstone synthetic methodologies that are vital to modern drug discovery.

Physicochemical Properties

A foundational understanding of a starting material's properties is critical for its effective use in synthesis.

| Property | Value |

| CAS Number | 105191-64-8 |

| Molecular Formula | C₁₁H₉BrO₂S |

| Molecular Weight | 285.16 g/mol |

| Appearance | Typically a white to off-white solid |

Part 1: Synthesis of the Core Intermediate

The efficient construction of the benzothiophene scaffold is the first critical step. While various methods exist for benzothiophene synthesis, a common and reliable route proceeds from a substituted aniline precursor. The following protocol is a representative synthesis based on established chemical transformations.[4][5]

Experimental Protocol: Synthesis of this compound

This synthesis is a multi-step process beginning with the commercially available 2-amino-4-bromobenzoic acid.

Step 1: Esterification of 2-Amino-4-bromobenzoic Acid

-

Suspend 2-amino-4-bromobenzoic acid (1.0 equiv) in absolute ethanol (approx. 20 mL per gram of acid).

-

Cool the mixture to 0°C in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution until saturation. Alternatively, add thionyl chloride (2.0 equiv) dropwise.

-

Remove the ice bath and heat the mixture to reflux for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

-

Carefully pour the residue into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Ethyl 2-amino-4-bromobenzoate as an oil, which can be used directly in the next step.[4]

Step 2: Diazotization and Thiol Formation

-

Dissolve Ethyl 2-amino-4-bromobenzoate (1.0 equiv) in a mixture of concentrated hydrochloric acid and water at 0°C.[6]

-

Slowly add a solution of sodium nitrite (1.1 equiv) in water, keeping the temperature below 5°C.

-

Stir the resulting diazonium salt solution at 0°C for 30 minutes.

-

In a separate flask, prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O, 1.5 equiv) in water.

-

Slowly add the cold diazonium salt solution to the sodium sulfide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Acidify the mixture with concentrated HCl to precipitate the thiol. Extract the product with ethyl acetate. The crude thiol is often carried forward without extensive purification.

Step 3: S-Alkylation and Intramolecular Cyclization

-

Dissolve the crude thiol from the previous step in a suitable solvent such as ethanol or DMF.

-

Add a base, such as sodium ethoxide or potassium carbonate (2.2 equiv).

-

Add ethyl bromopyruvate (1.1 equiv) dropwise and stir the reaction at room temperature until TLC analysis indicates the consumption of the thiol.

-

Heat the reaction mixture to reflux to induce intramolecular cyclization (Dieckmann-type condensation).

-

After cooling, neutralize the reaction, extract the product with an organic solvent, dry, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the final product, This compound .

dot graph "synthesis_pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} adot Caption: Synthetic pathway to the target compound.

Part 2: Core Applications in Cross-Coupling Chemistry

The true synthetic power of this compound lies in the reactivity of its C-Br bond. This site serves as a versatile anchor for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

dot graph "coupling_reactions" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} adot Caption: Key cross-coupling applications.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the benzothiophene core and various aryl or heteroaryl groups.[7][8][9] This is fundamental for building biaryl structures commonly found in pharmaceuticals.[10]

Causality Behind Component Selection:

-

Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are common. The ligands stabilize the palladium center and facilitate the catalytic cycle.[10]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[7][9]

-

Solvent: Often a mixture of an organic solvent (like dioxane or toluene) and water is used to dissolve both the organic-soluble halide and the water-soluble inorganic base.[6]

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).[11][12]

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 80-100°C and stir for 6-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Arylboronic Acid (R-B(OH)₂) | Catalyst System | Base | Expected Product (R group) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Phenyl |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 4-Methoxyphenyl |

| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 3-Pyridyl |

Heck-Mizoroki Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction provides a powerful means to introduce alkenyl substituents at the 6-position, creating styrenyl and acrylate derivatives which are valuable precursors for further functionalization.[13][14]

Causality Behind Component Selection:

-

Catalyst: Similar to the Suzuki coupling, a Pd(0) catalyst is required. Pd(OAc)₂ is a common and cost-effective pre-catalyst.[13]

-

Ligand: Phosphine ligands, such as tri(o-tolyl)phosphine (P(o-tol)₃), are often used to stabilize the catalyst and promote the reaction.[15]

-

Base: An organic base, typically a tertiary amine like triethylamine (Et₃N), is used to neutralize the HBr generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[7][13]

-

In a sealed tube, combine this compound (1.0 equiv), the alkene (e.g., styrene or ethyl acrylate, 1.5 equiv), Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%), and a phosphine ligand like P(o-tol)₃ (4-10 mol%).[10]

-

Add a solvent such as DMF or NMP, followed by triethylamine (Et₃N, 2.0 equiv).

-

Seal the tube and heat to 100-140°C for 12-24 hours.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.

-

Purify the product via column chromatography.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a transformative reaction that enables the formation of C-N bonds, a linkage central to a vast number of pharmaceuticals.[16][17][18] This reaction allows for the direct coupling of primary or secondary amines to the benzothiophene core.[19]

Causality Behind Component Selection:

-

Catalyst/Ligand: This reaction is highly dependent on the ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are critical. They promote the rate-limiting reductive elimination step and prevent catalyst decomposition, allowing for a broader substrate scope that includes less reactive aryl bromides.[9][17]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex necessary for the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice.[20][21]

-

In a glovebox, charge an oven-dried Schlenk tube with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable biaryl phosphine ligand (e.g., XPhos, 4-8 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).[21]

-

Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

-

Remove the tube from the glovebox, and add an anhydrous, degassed solvent such as toluene or dioxane via syringe.

-

Seal the tube and heat the reaction mixture to 90-110°C for 12-24 hours.

-

Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

-

Wash the filtrate with water, dry the organic layer, and concentrate.

-

Purify by column chromatography to yield the 6-amino-benzothiophene product.

Part 3: Relevance in Drug Discovery - Case Studies

The synthetic versatility of the 6-bromo-benzothiophene core directly translates into its application in the synthesis of high-value pharmaceutical agents.

Case Study 1: The Raloxifene Scaffold

Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[22] Its core structure is a 6-hydroxy-2-(4-hydroxyphenyl)benzothiophene. Synthetic routes to Raloxifene and its analogues often start from precursors like 6-methoxy or 6-bromo benzothiophenes.[16][23] The 6-bromo functionality can be converted to the critical 6-hydroxy group via various methods, including palladium-catalyzed hydroxylation or a multi-step sequence involving borylation followed by oxidation. The core benzothiophene is first synthesized and then acylated at the 3-position, a key step in building the final drug molecule.[22]

Case Study 2: Inhibition of the RhoA/ROCK Pathway

The RhoA/ROCK signaling pathway is implicated in cellular processes like contraction and migration and is a target for diseases including hypertension and cancer.[3][11] Certain benzothiophene derivatives have been identified as potent inhibitors of this pathway. For instance, the compound known as BTB-1 (benzo[b]thiophene-1,1-dioxide) shows promise in this area. The synthesis of such inhibitors can rely on the functionalization of the benzothiophene core, where a 6-bromo precursor allows for the introduction of diverse substituents via cross-coupling chemistry to explore the structure-activity relationship (SAR) and optimize inhibitory potency.[15][24]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery and materials science. Its dual functionality—a modifiable ester and a reactive bromine atom—provides chemists with a reliable and versatile tool to access a wide array of complex benzothiophene derivatives. The robust and well-understood cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck, and Buchwald-Hartwig—are the key methodologies that unlock the potential of this starting material. As researchers continue to explore the therapeutic possibilities of the benzothiophene scaffold, the strategic importance of this particular building block will undoubtedly continue to grow.

References

-

PrepChem. Synthesis of ethyl 2-amino-4-bromobenzoate. Available from: [Link]

-

Pailla Umareddy and Veerareddy Arava. Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Chemical and Pharmaceutical Research, 2017, 9(10):106-110. Available from: [Link]

-

Chavakula R, et al. Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal, 2018;14(3):128. Available from: [Link]

-

Pavan kumar Bathini, et al. AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. World Journal of Pharmacy and Pharmaceutical Sciences, 2016, 5(7), 515-523. Available from: [Link]

-

Pailla Umareddy and Veerareddy Arava. Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Toste, F. D., et al. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Med. Chem. Lett., 2022. Available from: [Link]

-

An overview of benzo[b]thiophene-based medicinal chemistry. PubMed, 2017. Available from: [Link]

-

Wikipedia. Heck reaction. Available from: [Link]

-